molecular formula C7H11N3 B8755217 N2,6-dimethylpyridine-2,5-diamine

N2,6-dimethylpyridine-2,5-diamine

Cat. No.: B8755217
M. Wt: 137.18 g/mol
InChI Key: NDKKDSSZGOJEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,6-dimethylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

N2,6-Dimethylpyridine-2,5-diamine serves as a vital building block in organic synthesis. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in various catalytic processes. The compound can participate in several types of reactions:

  • Substitution Reactions : It can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to yield secondary amines, making it useful in synthesizing more complex molecules.

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Potential : Preliminary investigations indicate that it may interact with biological targets involved in cancer progression, warranting further exploration in therapeutic contexts.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its ability to modulate enzyme activity and interact with receptors positions it as a candidate for creating novel therapeutic agents targeting various diseases.

Industrial Applications

This compound finds utility in several industrial applications:

  • Dyes and Pigments Production : The compound is used as an intermediate in synthesizing dyes and pigments due to its vibrant color properties.
  • Specialty Chemicals : It is employed in producing specialty chemicals that require specific functional groups for enhanced performance.

Case Study 1: Coordination Chemistry

In a study examining the coordination properties of this compound with transition metals, researchers found that it forms stable complexes that exhibit catalytic activity in organic transformations. These findings underscore the compound's role as an effective ligand in catalysis.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound demonstrated significant inhibitory effects against several pathogenic bacteria. The study utilized disc diffusion methods to assess efficacy compared to standard antibiotics, revealing promising results that suggest further development into therapeutic agents.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-N,6-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C7H11N3/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

NDKKDSSZGOJEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.4 g (2.39 mmol) of 6-methylamino-2-methyl-3-nitropyridine (Prace Naukowe Akedimii Ekonomicznej imienia Oskara Langego we Wroclawiu (1988), 435, 119-28) and 0.1 g of 10% palladium-on-charcoal in 50 ml of methanol is stirred at 20° C. for 6 hours under 4 atmospheres of hydrogen. The reaction mixture is subsequently filtered through a celite plug and then concentrated under reduced pressure. 0.33 g of the expected product is thus isolated in the form of an oil which will be used as is in the continuation of the synthesis.
Quantity
0.4 g
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reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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